1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide - 946311-82-6

1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-3448666
CAS Number: 946311-82-6
Molecular Formula: C22H21ClN2O2
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the Pyridone Core: The core 1-substituted-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a suitable primary amine. []
Molecular Structure Analysis

The molecular structure of 1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be predicted based on similar compounds analyzed using X-ray diffraction. [] It is expected to exhibit a planar or near-planar pyridone ring system. The presence of the chlorine atom in the 3-chlorobenzyl group and the isopropyl group in the 4-isopropylphenyl group would introduce steric hindrance, potentially impacting its interactions with biological targets.

Mechanism of Action
  • Antimicrobial Agents: Some derivatives exhibit potent antibacterial and antifungal activities, potentially by inhibiting bacterial or fungal enzymes. [, ]
  • c-Met Inhibitors: Certain derivatives demonstrate inhibitory activity against the c-Met receptor tyrosine kinase, implicated in various cancers. []
  • Gsa Inhibitors: Specific derivatives can antagonize the interaction between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), potentially leading to anti-cancer effects. []

2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound serves as a key starting material for synthesizing a library of novel 6-oxo-pyridine-3-carboxamide derivatives with antimicrobial and antifungal activities. []
  • Relevance: This compound shares the core 6-oxo-1,6-dihydropyridine-3-carboxamide structure with the target compound, 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The variations lie in the substituents at the 1- and N-positions of the pyridine ring. []

6-Oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This derivative of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide exhibits potent broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin. []
  • Relevance: This compound, derived from the same synthetic pathway as 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, highlights the potential of modifying the 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold for antimicrobial activity. []

1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

  • Compound Description: This refers to a diverse library of compounds synthesized through a five-step process involving Suzuki-Miyaura arylations. []
  • Relevance: This chemical class directly encompasses the target compound, 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, emphasizing the diversity achievable through varying substituents on the core structure. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

  • Compound Description: This compound serves as the foundation for generating nine derivative compounds, including O- and N-phenacyl substituted products, explored for their structural properties using X-ray diffraction. []
  • Relevance: Sharing the fundamental 6-oxo-1,6-dihydropyridine-3-carboxamide motif with 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, this compound underscores the potential for structural modifications and analysis within this chemical class. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate

  • Compound Description: This compound, specifically its tosylate salt and novel crystalline forms, demonstrates potential for treating chronic obstructive pulmonary disease (COPD) by inhibiting neutrophilic elastase activity. [, ]
  • Relevance: Although structurally distinct in some aspects, this compound shares the central pyridine-3-carboxamide moiety with 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. This highlights a broader context of pharmaceutical relevance for this core structure. [, ]

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 exhibits potent c-Met inhibitory activity, making it a potential candidate for treating non-small cell lung cancer. It demonstrates desirable antiproliferative activity, particularly against EBC-1 cells. []
  • Relevance: While not a direct structural analogue, LAH-1 shares the presence of a carboxamide linked to a heterocyclic ring system, a feature also present in 1-(3-Chlorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. This points to the potential of such structural motifs in medicinal chemistry. []

Properties

CAS Number

946311-82-6

Product Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C22H21ClN2O2/c1-15(2)17-6-9-20(10-7-17)24-22(27)18-8-11-21(26)25(14-18)13-16-4-3-5-19(23)12-16/h3-12,14-15H,13H2,1-2H3,(H,24,27)

InChI Key

YWPMLSZLGMKZFO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.